molecular formula C17H19N3O2S B7678978 4-Methyl-2-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]quinoline

4-Methyl-2-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]quinoline

Cat. No.: B7678978
M. Wt: 329.4 g/mol
InChI Key: ANBLXCKAUTXNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PMSQ, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of PMSQ is not fully understood. However, it has been suggested that PMSQ inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes involved in cell division. PMSQ has also been shown to inhibit the activity of certain enzymes involved in inflammation and viral replication.
Biochemical and Physiological Effects:
PMSQ has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. PMSQ has also been shown to have antiviral activity by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

PMSQ has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its potential applications in various fields. However, there are also limitations to using PMSQ in lab experiments. PMSQ is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of PMSQ.

Future Directions

There are several future directions for research on PMSQ. One potential direction is to further study its anticancer activity and potential use as an anti-inflammatory and antiviral agent. Another direction is to study the mechanism of action of PMSQ to better understand its potential applications. Additionally, further research is needed to fully understand the advantages and limitations of using PMSQ in lab experiments.

Synthesis Methods

The synthesis of PMSQ can be achieved through different methods. One of the most common methods is the reaction of 4-methyl-2-nitrobenzaldehyde with propan-2-yl hydrazine to form 4-methyl-2-(1-propan-2-ylhydrazinylidene) benzaldehyde. This intermediate product is then reacted with methylsulfonyl chloride to form PMSQ. Other methods of synthesis include the reaction of 4-methyl-2-chloroquinoline with propan-2-yl hydrazine followed by reaction with sodium methanesulfinate.

Scientific Research Applications

PMSQ has been extensively studied for its potential applications in various fields. One of the most significant applications of PMSQ is in the field of medicinal chemistry. PMSQ has been shown to have anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and antiviral agent.

Properties

IUPAC Name

4-methyl-2-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-12(2)20-9-8-14(19-20)11-23(21,22)17-10-13(3)15-6-4-5-7-16(15)18-17/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBLXCKAUTXNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)S(=O)(=O)CC3=NN(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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